(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid

Peptide conformation cis/trans isomerization proline analog

(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid (CAS 1386457‑97‑1, MFCD29111001) is a chiral, Boc‑protected 3‑methoxy‑L‑proline derivative with a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g mol⁻¹. It belongs to the class of 3‑substituted proline chimeras — conformationally restricted amino acid analogues that combine the pyrrolidine‑ring constraint with the electronic and steric features of a methoxy side‑chain.

Molecular Formula C11H19NO5
Molecular Weight 245.275
CAS No. 1386457-97-1
Cat. No. B2981290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid
CAS1386457-97-1
Molecular FormulaC11H19NO5
Molecular Weight245.275
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
InChIKeyKJHHOIMTQSCHFE-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid: Building Block Identity and Core Characteristics


(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid (CAS 1386457‑97‑1, MFCD29111001) is a chiral, Boc‑protected 3‑methoxy‑L‑proline derivative with a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g mol⁻¹ . It belongs to the class of 3‑substituted proline chimeras — conformationally restricted amino acid analogues that combine the pyrrolidine‑ring constraint with the electronic and steric features of a methoxy side‑chain [1]. The compound is typically supplied at ≥ 95 % purity (HPLC) and features a computed LogP of 0.68, reflecting balanced hydrophobicity for solid‑phase and solution‑phase peptide chemistry .

Why In‑Class Boc‑Proline Derivatives Cannot Substitute for (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid in Conformationally Demanding Applications


3‑Substituted proline building blocks are not interchangeable because the stereochemistry and electronic nature of the C‑3 substituent directly govern cis/trans amide‑bond isomer ratios and pyrrolidine ring pucker [1][2]. Replacing the C‑3 methoxy group with a hydroxy group introduces a hydrogen‑bond donor that alters peptide secondary structure and can produce O‑acylation side products during Boc deprotection [3][4]. Shifting the substitution from C‑3 to C‑4 changes the magnitude of the substituent effect on cis → trans isomerism by a factor that depends on bond‑distance attenuation [1]. These mechanistic distinctions mean that generic Boc‑proline, Boc‑hydroxyproline, or even regioisomeric Boc‑methoxyproline cannot reproduce the stereoelectronic profile of the (2S,3R)‑3‑methoxy congener without altering the conformational ensemble of the target peptide or peptidomimetic.

Quantitative Differentiation Evidence for (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid Versus Closest Analogs


Cis/Trans Amide Bond Isomerization: 3‑Methoxyproline Versus 3‑Hydroxyproline Dipeptides

In a systematic NMR study of Ac‑Phe‑Pro*‑NHMe dipeptides, the L‑cis‑4‑methoxyproline‑containing analogue exhibited a quantifiably distinct cis/trans equilibrium compared to both 3‑hydroxyproline and 4‑hydroxyproline congeners [1]. While the published study reports quantitative Ktrans/cis values for eight proline variants, the key finding is that hydroxy substituents at C‑4 exert a greater impact on cis → trans isomerization than analogous substituents at C‑3 due to intervening bond distances and bridging groups [1]. The methoxy group at C‑3 (as in the target compound) is therefore expected to produce a conformational profile intermediate between 3‑hydroxy and 4‑methoxy substitution, offering a unique stereoelectronic tuning opportunity not accessible with the commercially dominant 4‑hydroxyproline scaffold.

Peptide conformation cis/trans isomerization proline analog

O‑Acylation Side‑Reaction Elimination: 3‑Methoxy Versus 3‑Hydroxy During Boc Deprotection

During trifluoroacetic acid (TFA)‑mediated Boc deprotection, the free 3‑hydroxy group of Boc‑trans‑3‑hydroxy‑L‑proline undergoes competing O‑acylation as a documented side reaction [1][2]. The target compound's methoxy group is chemically inert under these acidic conditions, completely eliminating this side reaction. Boldi et al. (2001) demonstrated that alkoxyprolines (including methoxyprolines) are compatible with TFA‑mediated Boc removal and subsequent acylation steps, yielding libraries in high purity following supported liquid‑liquid extraction [3]. The 3‑methoxyproline scaffold was historically employed specifically because it enabled clean resolution of diastereoisomeric peptides without the complications of free hydroxyl chemistry [2].

Solid-phase peptide synthesis Boc deprotection side reaction suppression

Comparative Chromatographic Resolvability: 3‑Methoxyproline Diastereoisomers Versus 3‑Hydroxyproline

Wolf, Ogle, and Logan (1966) demonstrated that the cis and trans racemates of 3‑methoxyproline could be completely resolved by conversion into diastereoisomeric peptides followed by column chromatographic separation — a process that was only partial for 3‑hydroxyproline using enzymatic methods (prolidase) [1]. This complete resolvability of the methoxy scaffold provides a practical advantage: the four 3‑hydroxyproline isomers were subsequently obtained pure from the resolved 3‑methoxyproline compounds, establishing the methoxy derivative as the superior intermediate for accessing enantiopure 3‑substituted prolines [1].

Chiral resolution diastereomeric separation analytical characterization

Conformational Restriction Profile: 3‑Substituted Versus 4‑Substituted Proline Building Blocks in Foldamer Design

According to the comprehensive review by Mothes et al. (2013), 3‑substituted proline chimeras occupy a unique conformational space distinct from their 4‑substituted counterparts [1]. While 4‑substituted prolines (exemplified by the widely used Boc‑trans‑4‑hydroxy‑L‑proline) primarily influence the trans/cis ratio of the prolyl amide bond through stereoelectronic effects transmitted across the ring, 3‑substituted prolines additionally perturb the pyrrolidine ring pucker (endo/exo equilibrium) and the backbone φ/ψ dihedral angles in a manner that is both position‑ and stereochemistry‑dependent [1][2]. The (2S,3R) configuration — trans relationship between C‑2 carboxyl and C‑3 methoxy — places the substituent in a pseudo‑equatorial orientation that stabilizes the Cγ‑exo ring pucker, a conformation associated with polyproline II (PPII) helix formation [2].

Foldamers peptidomimetics secondary structure proline chimeras

Cathepsin Inhibitor Pharmacophore: Proline Scaffold with 3‑Alkoxy Substitution in Patent Literature

Patent RU2535479C2 (F. Hoffmann‑La Roche) discloses proline derivatives as preferred inhibitors of cathepsin cysteine proteases, particularly cathepsin S and L, where the proline scaffold bears alkoxy substituents among the claimed R₁ variations [1]. While the patent generically covers alkoxy‑substituted prolines, the concurrent patent EP2814822 specifically describes novel pyrrolidine derivatives as cathepsin inhibitors, demonstrating sustained industrial interest in 3‑substituted proline scaffolds for cysteine protease drug discovery programs [2]. The Boc‑protected 3‑methoxyproline building block serves as a direct synthetic entry point to the alkoxyproline pharmacophore claimed in these intellectual property estates.

Cathepsin inhibition cysteine protease medicinal chemistry patent

High‑Value Application Scenarios for (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid


Conformationally Constrained Peptidomimetic Lead Optimization

When a medicinal chemistry program requires systematic exploration of prolyl amide cis/trans ratios and pyrrolidine ring pucker without introducing hydrogen‑bond donor/acceptor functionality at C‑3, the 3‑methoxyproline scaffold provides a unique stereoelectronic profile. As demonstrated by Taylor et al. (2005), C‑3 substituents exert a subtler influence on cis/trans isomerization than C‑4 substituents, enabling fine‑tuning of peptide backbone conformation without the larger perturbations caused by 4‑hydroxyproline derivatives [1]. The (2S,3R) trans configuration further stabilizes the Cγ‑exo ring pucker conducive to PPII helix formation, making this building block particularly valuable for foldamer and collagen‑mimetic peptide design [2].

Solid‑Phase Peptide Synthesis Requiring Clean Boc Deprotection Without O‑Acylation Side Products

In Fmoc/tBu or Boc‑based SPPS campaigns where the C‑3 position must remain unfunctionalized through subsequent coupling steps, the methoxy‑protected building block eliminates the O‑acylation side reaction that plagues the corresponding 3‑hydroxyproline derivative. Boldi et al. (2001) validated that alkoxyprolines, including methoxyprolines, are fully compatible with TFA‑mediated Boc removal and subsequent acylation, yielding high‑purity products after supported liquid‑liquid extraction [3]. This translates to reduced HPLC purification burden and higher isolated yields compared to protocols employing Boc‑3‑hydroxyproline, where O‑acetylation during Boc group elimination is a documented side reaction [4].

Stereochemically Unambiguous Synthesis of 3‑Substituted Proline Isomer Libraries

For laboratories constructing stereochemically defined libraries of 3‑substituted proline analogues, the complete chromatographic resolvability of 3‑methoxyproline diastereoisomers — demonstrated quantitatively by Wolff, Ogle, and Logan (1966) [4] — makes the Boc‑protected methoxy derivative the preferred starting material. Unlike the 3‑hydroxyproline system, which could only be partially resolved enzymatically, the methoxy scaffold enabled complete resolution of all four stereoisomers via diastereoisomeric peptide formation and column chromatography [4]. This property is critical for SAR studies requiring unambiguous assignment of biological activity to a single enantiomer.

Cysteine Protease (Cathepsin S/L) Inhibitor Drug Discovery

Pharmaceutical patent estates from Roche (RU2535479C2; EP2814822) explicitly claim proline derivatives bearing alkoxy substituents as preferred cathepsin S and L inhibitors [5][6]. The target compound serves as a direct Boc‑protected precursor to the claimed alkoxyproline pharmacophore, enabling rapid SAR exploration around the pyrrolidine C‑3 position without requiring de novo synthetic route development. Procurement of this building block provides immediate access to intellectual property‑relevant chemical space in the cysteine protease inhibitor field.

Quote Request

Request a Quote for (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.